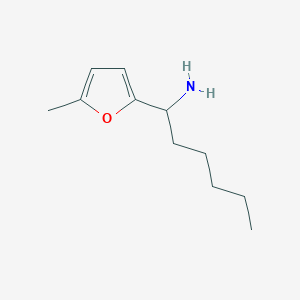

1-(5-Methyl-furan-2-yl)-hexylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

1-(5-methylfuran-2-yl)hexan-1-amine |

InChI |

InChI=1S/C11H19NO/c1-3-4-5-6-10(12)11-8-7-9(2)13-11/h7-8,10H,3-6,12H2,1-2H3 |

InChI Key |

WKKYWVQNHUBQDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C1=CC=C(O1)C)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 5 Methyl Furan 2 Yl Hexylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 1-(5-Methyl-furan-2-yl)-hexylamine, both ¹H and ¹³C NMR would provide definitive information on its precise structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The protons on the furan (B31954) ring are anticipated to appear as two doublets in the aromatic region, typically between 6.2 and 5.9 ppm. The methyl group attached to the furan ring would produce a singlet at approximately 2.3 ppm. The aliphatic hexyl chain would present a series of multiplets, with the methine proton (the one attached to both the furan ring and the nitrogen atom) appearing as a triplet around 4.0 ppm. The terminal methyl group of the hexyl chain would be a triplet near 0.9 ppm. The two protons of the primary amine (NH₂) would likely be observed as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal eleven distinct signals, one for each carbon atom. The carbons of the furan ring are expected in the range of 106 to 155 ppm. The carbon atom attached to the nitrogen (the methine carbon) would be found around 50-60 ppm. The carbons of the hexyl chain would appear in the aliphatic region (14-40 ppm), and the furan's methyl carbon would resonate at approximately 14 ppm.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Furan CH (position 3) | ~ 6.1 | Doublet | ~ 106.5 |

| Furan CH (position 4) | ~ 5.9 | Doublet | ~ 108.0 |

| Furan C -CH₃ (position 5) | --- | --- | ~ 152.0 |

| Furan C -CH (position 2) | --- | --- | ~ 155.0 |

| Furan-C H₃ | ~ 2.3 | Singlet | ~ 13.8 |

| NH ₂ | Variable (e.g., 1.5-2.5) | Broad Singlet | --- |

| Furan-C H(NH₂)- | ~ 4.0 | Triplet | ~ 55.0 |

| -CH₂- (hexyl chain) | ~ 1.3 - 1.8 | Multiplets | ~ 22.0 - 35.0 |

| Terminal -C H₃ (hexyl) | ~ 0.9 | Triplet | ~ 14.1 |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. The electron ionization (EI) mass spectrum of this compound (molar mass: 181.28 g/mol ) is expected to show a distinct molecular ion peak (M⁺) at m/z 181.

The fragmentation of this molecule would likely proceed through several key pathways characteristic of amines and aromatic compounds.

Alpha-Cleavage: The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a pentyl radical (C₅H₁₁) to form a highly stable, resonance-delocalized iminium cation at m/z 96. This is expected to be the base peak in the spectrum.

Benzylic-type Cleavage: Another significant fragmentation would be the cleavage of the bond between the furan ring and the side chain, leading to the formation of a 5-methylfurfuryl cation at m/z 95 after hydrogen rearrangement, or a direct cleavage resulting in a fragment at m/z 97.

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation, often involving the loss of carbon monoxide (CO), which is a common pathway for furan derivatives. researchgate.neted.ac.uk

Predicted MS/MS Fragmentation Data

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 181 | [C₁₁H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 96 | [C₅H₈NO]⁺ | α-cleavage (loss of C₅H₁₁) |

| 95 | [C₆H₇O]⁺ | Cleavage with H rearrangement |

| 71 | [C₅H₁₁]⁺ | Pentyl cation |

| 43 | [C₃H₇]⁺ | Propyl cation from hexyl chain |

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. wikipedia.org

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by absorptions from the amine and the furan ring.

N-H Stretch: A moderate, broad absorption consisting of two peaks between 3300 and 3400 cm⁻¹ would indicate the asymmetric and symmetric stretching of the primary amine (NH₂) group.

C-H Stretch: Sharp peaks between 2850 and 3000 cm⁻¹ would correspond to the C-H stretching of the aliphatic hexyl chain and the methyl group. A weaker absorption above 3000 cm⁻¹ would be due to the C-H stretch of the furan ring.

N-H Bend: A bending vibration (scissoring) for the primary amine is expected in the 1590-1650 cm⁻¹ region.

C=C Stretch: Vibrations from the furan ring's C=C bonds would appear in the 1500-1600 cm⁻¹ range.

C-O-C Stretch: A strong, characteristic band for the furan ether C-O-C stretching vibration would be prominent around 1000-1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. ondavia.com The C=C stretching modes of the furan ring are expected to be strong in the Raman spectrum. Aliphatic C-H stretching and bending modes would also be clearly visible. While the N-H stretch is typically weak in Raman, other skeletal vibrations can be observed.

Predicted Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted FTIR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3300 - 3400 | 3300 - 3400 | Medium (FTIR), Weak (Raman) |

| C-H Stretch (Aromatic) | Furan Ring | ~ 3120 | ~ 3120 | Medium |

| C-H Stretch (Aliphatic) | Hexyl Chain, -CH₃ | 2850 - 2960 | 2850 - 2960 | Strong |

| N-H Bend | Primary Amine | 1590 - 1650 | 1590 - 1650 | Medium |

| C=C Stretch | Furan Ring | 1500 - 1600 | 1500 - 1600 | Medium (FTIR), Strong (Raman) |

| C-O-C Stretch | Furan Ring | 1000 - 1250 | 1000 - 1250 | Strong (FTIR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the 5-methylfuran ring. Furan itself exhibits a strong absorption maximum (λ_max) around 200-210 nm, which is attributed to a π→π* electronic transition. globalresearchonline.netnist.gov

The presence of alkyl substituents on the furan ring typically causes a small bathochromic (red) shift, moving the absorption maximum to a slightly longer wavelength. Therefore, this compound is expected to have a λ_max in the range of 215-225 nm. The hexylamine (B90201) group is an auxochrome and is not expected to significantly alter the position of the primary absorption band.

Predicted UV-Vis Absorption Data

| Predicted λ_max | Solvent | Type of Transition | Chromophore |

| ~ 220 nm | Ethanol / Hexane | π→π* | 5-Methylfuran Ring |

X-ray Crystallography for Three-Dimensional Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in its solid, crystalline state. While no crystal structure for this compound has been reported in crystallographic databases, such an analysis would provide a wealth of information. nih.gov

If a suitable single crystal could be grown, X-ray diffraction analysis would yield precise data on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds, confirming the geometry of the furan ring and the conformation of the hexyl chain.

Chirality: The molecule possesses a chiral center at the carbon atom bonded to the furan ring, nitrogen, and the pentyl group. Crystallography of an enantiomerically pure sample could determine the absolute configuration (R or S).

Intermolecular Interactions: It would reveal how individual molecules pack in the crystal lattice, highlighting intermolecular forces such as hydrogen bonding (between the amine groups of adjacent molecules) and van der Waals interactions.

The structural data from crystallography would serve as the ultimate benchmark for validating the interpretations derived from the spectroscopic methods discussed above.

Computational Chemistry and Molecular Modeling of 1 5 Methyl Furan 2 Yl Hexylamine

Density Functional Theory (DFT) for Electronic Properties and Reactivity Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. This method allows for the calculation of various molecular properties, such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

While specific DFT studies on 1-(5-methyl-furan-2-yl)-hexylamine are not prominently available in the published literature, extensive research on structurally related furan (B31954) derivatives provides a strong basis for predicting its characteristics. For instance, a theoretical analysis of 5-methylfurfurylamine, which shares the same substituted furan core, utilized G3 level calculations to estimate its gas-phase enthalpy of formation, showing excellent agreement with experimental data. mdpi.com This demonstrates the reliability of computational methods for determining the thermodynamic properties of such compounds.

DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are standard for optimizing the molecular structure and predicting electronic properties. nih.gov For this compound, a DFT analysis would likely reveal the influence of the electron-donating methyl group and the amine substituent on the electron density distribution of the furan ring. The calculated HOMO-LUMO gap would provide insight into its chemical reactivity and kinetic stability.

Table 1: Computed Properties for Structurally Related Furan and Amine Compounds

| Property | 5-Methyl-2-hexylamine nih.gov | 1-(Furan-2-yl)-5-methylhex-1-en-3-one nih.gov | 5-Methylfurfural (B50972) nih.gov |

|---|---|---|---|

| Molecular Weight | 115.22 g/mol | 178.23 g/mol | 110.11 g/mol |

| XLogP3 | 1.8 | 2.6 | 0.7 |

| Exact Mass | 115.136099547 Da | 178.099379685 Da | 110.036779430 Da |

| Polar Surface Area | 26 Ų | 30.2 Ų | 30.2 Ų |

This table presents data for compounds structurally related to this compound to illustrate the types of properties that can be computationally derived. Data for the target compound itself is not available in the cited sources.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and understanding how they behave in different solvent environments.

The presence of a six-carbon alkyl chain in this compound suggests a high degree of conformational freedom. An MD simulation would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between atoms over time. The resulting trajectory would reveal:

Preferred Conformations: Identifying the most stable, low-energy shapes the molecule adopts.

Rotational Barriers: Determining the energy required to rotate around the single bonds in the hexyl chain.

Solvation Shell: Visualizing how solvent molecules arrange themselves around the polar amine group and the furan ring versus the nonpolar alkyl chain.

Intramolecular Interactions: Assessing potential hydrogen bonding between the amine group and the furan oxygen atom.

This information is crucial for understanding how the molecule's shape influences its physical properties and its ability to interact with biological targets.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates.

For this compound, a molecular docking study would first require the identification of a relevant biological target. Furan-containing compounds have been investigated for a variety of biological activities, including as antibacterial and anticancer agents. researchgate.net The general procedure for docking this compound would be:

Ligand Preparation: The 3D structure of this compound would be generated and energy-minimized, considering its possible protonation states at physiological pH.

Receptor Preparation: The 3D structure of the target protein would be obtained from a database like the Protein Data Bank (PDB). Water molecules and other non-essential entities would be removed, and hydrogen atoms would be added.

Docking Simulation: A docking algorithm would systematically place the ligand in the active site of the protein, exploring numerous possible conformations and orientations.

Scoring and Analysis: Each resulting pose would be assigned a score based on the calculated binding affinity, which considers forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions.

The results would highlight the most likely binding mode and identify the key amino acid residues in the protein that interact with the furan ring, the methyl group, and the hexylamine (B90201) chain.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds based solely on their structural features.

Developing a QSAR model relevant to this compound would be a multi-step process:

Data Set Assembly: A series of structurally similar compounds would need to be synthesized and tested for a specific biological activity (e.g., enzyme inhibition, antibacterial efficacy). This would include variations in the alkyl chain length, substitutions on the furan ring, and modifications to the amine group.

Descriptor Calculation: For each compound in the series, a large number of numerical descriptors would be calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies from DFT).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find the best correlation between a subset of the calculated descriptors and the measured biological activity.

Model Validation: The predictive power of the resulting equation would be rigorously tested using external validation sets of compounds not used in the model's creation.

Once validated, the QSAR model could be used to predict the activity of this compound and guide the design of new, more potent analogues by indicating which structural modifications are likely to enhance activity.

Mechanistic Investigations of Chemical Reactivity and Transformations of 1 5 Methyl Furan 2 Yl Hexylamine

Reactivity of the Furan (B31954) Heterocycle Towards Electrophiles and Nucleophiles

The furan ring in 1-(5-Methyl-furan-2-yl)-hexylamine is an electron-rich aromatic system, making it susceptible to electrophilic attack. The oxygen atom's lone pairs contribute to the π-electron system, activating the ring towards electrophilic substitution. The substitution pattern is directed by the activating methyl group at the 5-position and the hexylamine-substituted carbon at the 2-position.

Electrophilic Attack: Electrophilic substitution reactions on furan rings typically occur at the C2 and C5 positions due to the superior stabilization of the cationic intermediate. In this specific molecule, the 5-position is already occupied by a methyl group. Therefore, electrophilic attack is most likely to occur at the C3 or C4 positions, with the C4 position being sterically less hindered. However, the presence of the alkylamine group at C2 can also influence the regioselectivity.

| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Mechanistic Notes |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 3-Nitro-1-(5-methyl-furan-2-yl)-hexylamine | The furan ring is sensitive to strong acids, so mild nitrating agents are preferred to avoid ring-opening. |

| Halogenation | Br₂/dioxane or NBS | 3-Bromo-1-(5-methyl-furan-2-yl)-hexylamine | Halogenation occurs readily without a Lewis acid catalyst. |

| Friedel-Crafts Acylation | Acetic anhydride (B1165640)/mild Lewis acid (e.g., BF₃·OEt₂) | 3-Acetyl-1-(5-methyl-furan-2-yl)-hexylamine | Strong Lewis acids like AlCl₃ can lead to polymerization or complexation with the furan oxygen. |

Nucleophilic Attack: The furan ring itself is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, under specific conditions, such as the presence of a strong leaving group or through the formation of an intermediate that can stabilize a negative charge, nucleophilic attack can be induced. For instance, metalation of the furan ring followed by reaction with an electrophile is a common strategy.

Amine Functionality Reactivity: Condensation, Alkylation, and Oxidation Pathways

The primary amine group of this compound is a key site of reactivity, acting as a potent nucleophile. This allows for a variety of transformations, including condensation, alkylation, and oxidation.

Condensation Reactions: The primary amine readily undergoes condensation reactions with aldehydes and ketones to form imines (Schiff bases). chemistrysteps.compressbooks.pub This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate followed by dehydration. chemistrysteps.com

Mechanism: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon. chemistrysteps.com A subsequent proton transfer leads to a neutral carbinolamine. chemistrysteps.com Acid catalysis facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). chemistrysteps.com Elimination of water results in the formation of a resonance-stabilized iminium ion, which is then deprotonated to yield the imine. chemistrysteps.com

Alkylation: As a primary amine, this compound can be alkylated by alkyl halides. ucalgary.cawikipedia.org However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com To achieve selective mono-alkylation, specific strategies such as using a large excess of the amine or employing protecting groups may be necessary.

| Alkylation Reaction | Reagents | Product(s) | Mechanistic Consideration |

| Direct Alkylation | Alkyl halide (e.g., CH₃I) | Mixture of secondary, tertiary amines, and quaternary ammonium salt | The product amine is more nucleophilic than the starting amine, leading to multiple alkylations. masterorganicchemistry.com |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine | A controlled method for forming higher substituted amines. |

Oxidation Pathways: The primary amine functionality can be oxidized to various products depending on the oxidizing agent and reaction conditions.

Oxidation to Imines and Nitriles: Strong oxidizing agents can convert the primary amine to an imine, which can be further oxidized to a nitrile.

Formation of Amine Oxides: Oxidation of the corresponding tertiary amine (if synthesized) with reagents like hydrogen peroxide or peracids would yield an amine oxide. ucalgary.ca

Electrochemical Oxidation: Electrochemical methods can also be employed for the oxidation of aliphatic amines. The process typically involves the formation of a radical cation, which can then undergo further reactions. acs.orgnih.gov

Stereoselective Reactions and Chiral Transformations Involving the Hexylamine (B90201) Moiety

The carbon atom to which the amine group is attached in this compound is a chiral center. This opens the door to stereoselective reactions and the synthesis of enantiomerically pure forms of the compound and its derivatives, which is often crucial for biological applications.

The synthesis of chiral amines is a significant area of research, with several established methods:

Resolution of Racemic Mixtures: Classical resolution using chiral acids to form diastereomeric salts that can be separated by crystallization.

Asymmetric Synthesis: The direct synthesis of a single enantiomer is a more efficient approach. This can be achieved through various methods, including:

Asymmetric Reductive Amination: The reduction of a prochiral ketone precursor in the presence of a chiral catalyst or auxiliary. nih.govresearchgate.net Chiral phosphoric acids have been shown to be effective catalysts for the asymmetric amination of ketones. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysts, such as imine reductases, can exhibit high stereoselectivity in the synthesis of chiral amines from ketones. researchgate.net

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the amine or a precursor can direct the stereochemical outcome of a subsequent reaction.

| Stereoselective Synthesis Method | Key Principle | Example Catalyst/Reagent | Expected Outcome |

| Asymmetric Reductive Amination | Catalytic reduction of a prochiral imine intermediate. | Chiral Phosphoric Acid, Chiral Iridium complexes | Enantiomerically enriched this compound. nih.govacs.org |

| Biocatalysis | Enzyme-mediated stereoselective amination. | Imine Reductase | High enantiomeric excess of the desired amine enantiomer. researchgate.net |

| Chiral Auxiliary Approach | Diastereoselective reaction controlled by a removable chiral group. | Evans auxiliary, Ellman's sulfinamide | Diastereomerically pure intermediate that can be converted to the enantiopure amine. acs.org |

Catalytic Principles in the Chemical Transformations of Furan-Alkylamines

Catalysis plays a pivotal role in achieving efficient and selective transformations of furan-alkylamines like this compound. Both homogeneous and heterogeneous catalysts are employed to facilitate various reactions.

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity.

Transition Metal Catalysis for C-N Bond Formation: Transition metals like palladium, copper, and nickel are widely used to catalyze the formation of C-N bonds, for instance, in amination reactions. numberanalytics.com The mechanism often involves oxidative addition, ligand exchange, and reductive elimination steps. numberanalytics.com

Asymmetric Hydrogenation: Chiral transition metal complexes, often containing phosphine (B1218219) ligands, are instrumental in the asymmetric hydrogenation of imines to produce chiral amines. acs.orgnih.gov

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability. acs.orgrsc.org

Reductive Amination: Nickel-based heterogeneous catalysts have been shown to be effective for the direct synthesis of primary amines from alcohols and ammonia. acs.org This principle can be applied to the synthesis of this compound from the corresponding alcohol.

Hydrogenation of the Furan Ring: Catalytic hydrogenation can be used to reduce the furan ring to a tetrahydrofuran (B95107) ring, although this often requires harsh conditions and can lead to ring opening.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a growing field in green chemistry. Enzymes can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. As mentioned earlier, imine reductases and other enzymes can be employed for the stereoselective synthesis of chiral amines. researchgate.net

| Catalytic Approach | Catalyst Type | Typical Application | Advantages |

| Homogeneous Catalysis | Transition metal complexes (e.g., Rh, Ir, Pd) | Asymmetric hydrogenation, C-N cross-coupling | High activity, selectivity, and tunability. rsc.orgrsc.org |

| Heterogeneous Catalysis | Supported metal nanoparticles (e.g., Ni, Pd, Pt) | Reductive amination, hydrogenation | Easy separation, reusability, process scalability. acs.orgmdpi.com |

| Biocatalysis | Enzymes (e.g., Imine Reductases) | Stereoselective synthesis of chiral amines | High selectivity, mild conditions, environmentally friendly. researchgate.net |

Biochemical Interactions and Metabolic Pathway Elucidation for Furan Derived Amines

Cytochrome P450-Mediated Biotransformation of Furan (B31954) Derivatives

The initial and most critical step in the biotransformation of many furan derivatives is the oxidation of the furan ring, a reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. acs.orgresearchgate.net This enzymatic process is a key determinant of the potential toxicity of furan-containing compounds.

The harmful effects of many xenobiotics containing a furan ring are contingent upon this oxidative process, which generates electrophilic intermediates. acs.orgresearchgate.net Depending on the substitution pattern of the furan ring, two main types of reactive metabolites can be formed: epoxides or cis-enediones. acs.orgresearchgate.net Increased substitution on the furan ring tends to favor the formation of an epoxide intermediate. acs.orgresearchgate.net

Several human CYP isoforms have been identified as capable of metabolizing furan derivatives. Notably, CYP2E1 is the primary enzyme responsible for the oxidation of furan itself to its reactive metabolite, cis-2-butene-1,4-dial (BDA). nih.govrsc.org Studies have also implicated other isoforms, such as CYP2A6, CYP2B6, and CYP3A4, in the metabolism of various furan-containing compounds. nih.gov The specific CYP enzymes involved can vary depending on the structure of the furan derivative. For instance, human liver P450s 1A2, 2C19, 2D6, and 3A4 are all capable of catalyzing the oxidation of 4-ipomeanol. acs.org

The general mechanism of P450-mediated furan oxidation involves the activation of molecular oxygen and the transfer of an oxygen atom to the furan ring. This can lead to the formation of an unstable epoxide, which can then rearrange to a more stable, but still reactive, γ-ketoenal or be hydrolyzed to a diol. acs.org Alternatively, the reaction can proceed through a mechanism that directly yields a cis-enedione, such as BDA from furan. acs.org

For a substituted furan-derived amine like 1-(5-methyl-furan-2-yl)-hexylamine, it is anticipated that CYP-mediated oxidation would occur on the furan ring. The methyl and hexylamine (B90201) substituents would influence which CYP isoforms are involved and potentially the nature of the reactive metabolite formed.

| CYP Isoform | Substrate Example(s) | Reactive Metabolite(s) | Reference |

|---|---|---|---|

| CYP2E1 | Furan | cis-2-Butene-1,4-dial (BDA) | nih.govrsc.org |

| CYP1A2, CYP2C19, CYP2D6, CYP3A4 | 4-Ipomeanol | Not specified | acs.org |

| CYP2A6 | Various furanocoumarins | Furan epoxides | nih.gov |

Non-Enzymatic Interactions with Biological Systems (e.g., Schiff Base Formation with Amino Acids)

Beyond enzymatic metabolism, furan-derived compounds and their metabolites can engage in non-enzymatic reactions with endogenous molecules. A significant pathway for such interactions is the formation of Schiff bases. A Schiff base is a compound containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with an aldehyde or ketone. nih.gov

The primary amine of this compound could theoretically react with endogenous aldehydes or ketones to form a Schiff base. This type of reaction is a fundamental process in biochemistry and is involved in various enzymatic reactions and non-enzymatic glycation processes. nih.gov

Furthermore, the reactive metabolites of furan derivatives, such as the α,β-unsaturated dialdehyde cis-2-butene-1,4-dial (BDA), are highly reactive towards nucleophilic groups in biomolecules. nih.gov The aldehyde functionalities of BDA can readily react with the primary amino groups of amino acids, such as the ε-amino group of lysine, to form Schiff base intermediates which can then undergo further reactions to form stable adducts. nih.gov

The Maillard reaction, a form of non-enzymatic browning, involves the reaction of a reducing sugar with an amino acid and is a well-known source of furan and its derivatives in thermally processed foods. acs.orgresearchgate.net This complex series of reactions can lead to the formation of various furan compounds, which can then participate in further reactions. acs.orgresearchgate.net While not a direct interaction of a pre-formed furan amine in a biological system, it highlights the inherent reactivity between the precursors of furan rings and amino acids.

Mechanistic Studies of Metabolite Formation and Degradation

Mechanistic studies have been crucial in elucidating the pathways of furan metabolite formation and their subsequent degradation. The central theme in the metabolic activation of furans is the oxidative opening of the furan ring to produce highly reactive dicarbonyl species. acs.org

For the parent compound, furan, P450-catalyzed oxidation leads to the formation of cis-2-butene-1,4-dial (BDA). nih.gov This reactive α,β-unsaturated dialdehyde is considered a key intermediate in furan's toxicity. rsc.org The formation of BDA has been confirmed in microsomal incubations. nih.gov

Once formed, these reactive intermediates can undergo several degradation and detoxification pathways. A primary route is the conjugation with glutathione (B108866) (GSH), a major cellular antioxidant. acs.orgresearchgate.net The reaction of BDA with GSH can lead to the formation of mono- and di-GSH adducts. researchgate.net These conjugates can be further metabolized through the mercapturic acid pathway, leading to their excretion in the urine. scispace.com

Another significant pathway for the degradation of furan-derived reactive metabolites is their reaction with amino acids and proteins. As mentioned, the aldehyde groups can react with lysine residues. researchgate.net The resulting adducts can be proteolytically degraded, leading to the formation of smaller metabolites that are excreted. scispace.com For example, urinary metabolites derived from the reaction of BDA with both cysteine and lysine residues have been characterized. scispace.com

Microbial degradation pathways for furanic compounds have also been studied, which typically involve oxidation of the aldehyde or alcohol groups to the corresponding carboxylic acid, followed by ring cleavage. acs.org While this is not a direct mammalian degradation pathway for the xenobiotic itself, it provides insights into the types of transformations the furan ring can undergo.

Investigation of Covalent Adduct Formation with Biomolecules

A critical consequence of the metabolic activation of furan derivatives is the formation of covalent adducts with cellular macromolecules, including proteins and nucleic acids. These adducts are believed to be a primary initiating event in the toxicity and carcinogenicity of some furan compounds. researchgate.netresearchgate.net

The electrophilic intermediates generated from P450-mediated oxidation of the furan ring are responsible for this covalent binding. nih.gov cis-2-Butene-1,4-dial (BDA), the reactive metabolite of furan, has been shown to react with both proteins and DNA. researchgate.netacs.org

Protein Adducts: BDA can react with nucleophilic amino acid residues in proteins. The primary targets are the ε-amino group of lysine and the sulfhydryl group of cysteine. acs.org The reaction with lysine can lead to the formation of pyrrolinone adducts. acs.org Furthermore, the initial conjugate of BDA with glutathione (GSH-BDA) can still act as a reactive species, forming cross-links between GSH and lysine residues in proteins. acs.org The formation of these protein adducts can lead to enzyme inactivation, disruption of cellular signaling pathways, and cellular stress. scispace.com

DNA Adducts: The genotoxic potential of furan derivatives is linked to the ability of their reactive metabolites to form DNA adducts. BDA has been shown to react with deoxyribonucleosides, particularly deoxycytidine and deoxyadenosine, to form stable adducts. acs.org The formation of these DNA adducts can lead to mutations if not repaired, providing a potential mechanism for the carcinogenicity of furan. researchgate.net

| Biomolecule | Specific Target | Type of Adduct | Reference |

|---|---|---|---|

| Protein | Lysine (ε-amino group) | Pyrrolinone adducts, GSH-BDA-lysine cross-links | acs.org |

| Protein | Cysteine (sulfhydryl group) | Thioether adducts | nih.gov |

| DNA | Deoxycytidine | BDA-dCyd adducts | acs.org |

| DNA | Deoxyadenosine | BDA-dAdo adducts | acs.org |

Applications of Metabolomics for Biomarker Discovery in Relevant Biological Systems

Metabolomics, the comprehensive analysis of small molecules in a biological system, has emerged as a powerful tool for discovering biomarkers of exposure to and toxicity of xenobiotics, including furan derivatives. By analyzing the metabolic profiles of biological fluids, such as urine, metabolomics can identify specific metabolites that are indicative of exposure to a particular compound. acs.org

For furan, metabolomics studies, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been instrumental in identifying urinary biomarkers of exposure. acs.orgnih.gov These biomarkers are typically downstream metabolites of the reactive intermediate, BDA, conjugated with endogenous molecules. researchgate.net

Key biomarkers of furan exposure that have been identified in rat and human urine include:

Glutathione-derived metabolites: The mono-glutathione conjugate of BDA and its subsequent mercapturic acid derivatives are specific indicators of furan metabolism. acs.orgresearchgate.net

Amino acid-derived metabolites: Adducts of BDA with lysine and cysteine, as well as cross-linked adducts, and their N-acetylated derivatives, are also prominent urinary metabolites. researchgate.netresearchgate.net

These metabolomics-based approaches offer a more accurate assessment of internal exposure to furan compared to measuring the volatile parent compound in food or the environment. acs.org Principal component analysis (PCA) of metabolomic data has been successfully used to differentiate between furan-treated and control groups in animal studies, leading to the identification of novel biomarkers. acs.org

While no specific metabolomics studies have been conducted on this compound, the principles and techniques applied to furan would be directly applicable. Metabolomic analysis of urine from individuals or animals exposed to this compound would likely reveal a unique set of biomarkers derived from the metabolism of its 5-methylfuran core and subsequent conjugation reactions.

Advanced Analytical Methodologies for the Analysis of 1 5 Methyl Furan 2 Yl Hexylamine and Its Metabolites

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) stands as a premier technique for the analysis of non-volatile metabolites of 1-(5-Methyl-furan-2-yl)-hexylamine. This method provides a combination of excellent chromatographic separation, high sensitivity, and precise mass accuracy, which is essential for identifying and quantifying metabolites in complex biological samples like plasma, urine, and feces. nih.gov

The UHPLC system utilizes columns with small particle sizes (typically sub-2 µm) to achieve rapid and highly efficient separations of analytes. For the analysis of this compound and its expected metabolites, such as hydroxylated or conjugated derivatives, a reversed-phase chromatographic approach is commonly employed. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), both typically containing a small percentage of formic acid to improve peak shape and ionization efficiency, is used. pensoft.net

The HRMS detector, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer, allows for the determination of the elemental composition of the parent compound and its metabolites through highly accurate mass measurements. nih.gov This capability is invaluable for structural elucidation. The method can be validated for parameters including specificity, linearity, limits of detection (LOD) and quantification (LOQ), precision, recovery, and matrix effects to ensure reliable results. nih.gov Data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategies can be employed to collect both precursor ion and fragment ion data, aiding in the confident identification of unknown metabolites. nih.gov

Table 1: Typical UHPLC-HRMS Parameters for Metabolite Analysis

| Parameter | Typical Setting |

|---|---|

| Chromatography System | UHPLC |

| Column | Reversed-Phase C18 (e.g., 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Q-TOF or Orbitrap |

| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS |

| Mass Range | m/z 50 - 1000 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Metabolic processes can lead to the formation of smaller, volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of these volatile organic compounds (VOCs). nih.gov The breakdown of the furan (B31954) ring in this compound could potentially generate various volatile furan derivatives or other small molecules.

Due to the high volatility of these potential metabolites and their presence at trace concentrations in matrices like breath or urine, a pre-concentration step is typically required. mdpi.com Headspace Solid-Phase Microextraction (HS-SPME) is a common technique used for this purpose. mdpi.comrestek.com In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then transferred to the hot GC inlet for thermal desorption and analysis. nih.gov

The GC separates the desorbed volatile compounds based on their boiling points and interaction with the stationary phase of the capillary column. nih.gov Following separation, the compounds enter the mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries. acs.org GC-MS methods can be optimized for the separation of various furan derivatives, such as 2-methylfuran (B129897) and 2-pentylfuran. restek.com

Table 2: Typical GC-MS Conditions for Volatile Furan Metabolite Analysis

| Parameter | Typical Setting |

|---|---|

| Sampling Technique | Headspace Solid-Phase Microextraction (HS-SPME) |

| SPME Fiber | e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |

| Gas Chromatograph | Agilent, Shimadzu, or equivalent |

| Column | e.g., DB-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Oven Program | Temperature gradient, e.g., 35°C (hold 3 min) to 200°C |

| Injector Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI, 70 eV) |

| Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Acquisition Mode | Full Scan (e.g., m/z 35-500) |

Stable Isotope Dilution Analysis (SIDA) for Quantitative Accuracy

For highly accurate and precise quantification of this compound and its key metabolites, Stable Isotope Dilution Analysis (SIDA) is the method of choice. This technique overcomes variations in sample preparation, matrix effects, and instrument response, which can affect other quantitative methods. SIDA involves the use of a stable isotope-labeled (e.g., using ²H, ¹³C, or ¹⁵N) version of the analyte as an internal standard. nih.gov

The synthesis of an appropriate internal standard, such as D2- or ¹³C6-labeled this compound, is the first critical step. This labeled standard is chemically identical to the unlabeled analyte but has a higher mass. A known amount of the labeled standard is added to the sample at the earliest stage of the analytical workflow. The labeled and unlabeled compounds co-elute chromatographically but are distinguished by the mass spectrometer based on their different masses. nih.gov

Quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the stable isotope-labeled internal standard. Since any analyte loss during sample processing or variations in instrument response will affect both the native analyte and the internal standard equally, their ratio remains constant, leading to highly reliable quantitative results. mdpi.com This approach has been successfully applied to the quantification of furan metabolites in human urine. nih.govmdpi.com

Table 3: Principle of Stable Isotope Dilution Analysis (SIDA)

| Step | Description |

|---|---|

| 1. Synthesis | A stable isotope-labeled internal standard (e.g., ¹³C, ²H) of the target analyte is synthesized. |

| 2. Spiking | A precise amount of the internal standard is added to the sample before extraction or analysis. |

| 3. Extraction & Cleanup | The sample is processed. Both the analyte and the internal standard are subject to the same potential losses. |

| 4. Instrumental Analysis | The sample is analyzed by a mass spectrometry-based technique (e.g., LC-MS or GC-MS). |

| 5. Quantification | The concentration of the analyte is calculated based on the response ratio of the native analyte to the labeled internal standard. |

Advanced Chromatographic Separation Techniques (e.g., Chiral Chromatography)

The structure of this compound includes a chiral center at the carbon atom linking the furan ring to the hexyl group. This means the compound exists as a pair of enantiomers (R- and S-forms), which may exhibit different metabolic fates and biological activities. Therefore, the separation and independent analysis of these enantiomers are of significant interest. Advanced chromatographic techniques, particularly chiral chromatography, are employed for this purpose.

Chiral separation is typically achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or UHPLC. jiangnan.edu.cn These CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins. jiangnan.edu.cnnih.gov The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation.

Alternatively, a pre-column derivatization approach can be used, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral column. Capillary electrochromatography (CEC) is another powerful technique that can be utilized for chiral separations, often employing cyclodextrin (B1172386) derivatives as chiral selectors in the mobile phase or as part of the stationary phase. jiangnan.edu.cn

Table 4: Examples of Chiral Selectors for Amine Separation

| Chiral Selector Type | Principle of Separation | Example Application |

|---|---|---|

| Polysaccharide Derivatives | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. | Separation of a wide range of chiral compounds, including amines, on coated or immobilized cellulose/amylose CSPs. |

| Cyclodextrin Derivatives | Host-guest inclusion complexation where the enantiomers fit differently into the chiral cavity of the cyclodextrin. | Enantioseparation of various drug enantiomers, including those with amine functionalities. nih.gov |

| Chiral Crown Ethers | Complexation primarily with the protonated primary amino group of the analyte through hydrogen bonding. | Specifically effective for the separation of chiral primary amines. |

| Chiral Ligand Exchange | Formation of diastereomeric metal complexes with different stabilities between the analyte, a metal ion, and a chiral ligand on the stationary phase. | Separation of amino acids and other compounds with amine and carboxyl groups. |

Future Perspectives in the Academic Research of 1 5 Methyl Furan 2 Yl Hexylamine

Unexplored Synthetic Avenues and Methodological Advancements

The synthesis of furan-based primary amines is a critical area of research, driven by their potential use as building blocks in the pharmaceutical and polymer industries. mdpi.com The conventional synthesis of 1-(5-Methyl-furan-2-yl)-hexylamine would likely proceed via the reductive amination of 5-methylfurfural (B50972) with hexylamine (B90201). This process typically involves the formation of an imine intermediate, followed by its hydrogenation. mdpi.com While effective, future research could pioneer more efficient, sustainable, and selective synthetic methodologies.

Key areas for advancement include:

Asymmetric Catalysis : The carbon atom connecting the furan (B31954) ring and the hexylamino group is a chiral center. Future synthetic work should focus on developing asymmetric catalytic methods to produce specific enantiomers of the compound. This is crucial as the biological activity of chiral molecules often resides in a single enantiomer.

Green Catalysis : Moving beyond traditional catalysts, research into heterogeneous catalysts, such as supported noble metals (e.g., Ru, Rh, Pt) or single-atom catalysts, could offer higher efficiency, easier separation, and improved recyclability. mdpi.comacs.org The use of biomass-derived platform molecules as starting materials aligns with the principles of green chemistry. rsc.org

Biocatalysis : The application of enzymes, such as transaminases or engineered biocatalysts, presents a significant opportunity for the highly selective and environmentally benign synthesis of chiral amines under mild conditions. wiley.com

Flow Chemistry : Continuous flow reactors could provide precise control over reaction parameters (temperature, pressure, reaction time), potentially improving yields, safety, and scalability compared to batch processing.

| Methodology | Description | Potential Advantages for Future Research |

|---|---|---|

| Conventional Reductive Amination | Two-step process involving imine formation from 5-methylfurfural and hexylamine, followed by reduction. | Well-established, reliable for initial scaffold synthesis. |

| Asymmetric Catalysis | Use of chiral catalysts or ligands to selectively produce one enantiomer of the amine. | Access to enantiomerically pure compounds for stereoselective biological studies. |

| Heterogeneous Green Catalysis | Employing solid-supported metal catalysts (e.g., Ru/TiO₂, Pt/C) for the amination reaction. mdpi.comacs.org | Enhanced catalyst stability, ease of product purification, and catalyst recycling. mdpi.com |

| Biocatalysis (e.g., Transaminases) | Enzyme-mediated amination providing high stereo- and regioselectivity. wiley.com | Environmentally friendly (aqueous media, mild conditions), high enantiomeric excess. |

| Flow Chemistry | Performing the synthesis in a continuous flow reactor system. | Improved safety, scalability, and reaction control; potential for process automation. |

Deeper Understanding of Intramolecular and Intermolecular Chemical Dynamics

The chemical behavior of this compound is governed by a complex interplay of forces within and between its molecules. The furan ring, with its π-electron system and oxygen heteroatom, combined with the flexible n-hexylamine chain, allows for a range of conformations and non-covalent interactions that are ripe for exploration.

Future research should aim to:

Map Intramolecular Interactions : Investigate the conformational landscape of the molecule. Advanced spectroscopic techniques (e.g., NMR spectroscopy) and computational modeling can elucidate weak intramolecular hydrogen bonds or other interactions between the amine group, the hexyl chain, and the furan ring.

Characterize Intermolecular Forces : Studies on solid furan have revealed the importance of C-H···π and C-H···O hydrogen bonds in its crystal packing. nih.gov Similar interactions, along with classical N-H···N and N-H···O hydrogen bonds, will dictate the supramolecular assembly of this compound. A combination of X-ray crystallography and computational analysis, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) calculations, could provide a detailed picture of these interactions. nih.govresearchgate.net Understanding these forces is fundamental to predicting the compound's physical properties, such as melting point, solubility, and crystal morphology.

Comprehensive Elucidation of Biochemical Fate and Interaction Networks

When a furan-containing compound is introduced into a biological system, its metabolic fate is of paramount importance. The furan ring is known to be a substrate for metabolic enzymes, particularly cytochrome P450 monooxygenases. nih.gov

Future academic inquiry should focus on several key questions:

Metabolic Pathway Identification : The oxidation of the furan ring can generate reactive electrophilic intermediates, such as epoxides or unsaturated dicarbonyls (enediones), which can covalently bind to cellular nucleophiles like proteins and DNA. nih.gov In vitro studies using liver microsomes would be the first step in identifying the primary metabolites.

Reactive Intermediate Trapping : To confirm the formation of specific reactive metabolites, trapping experiments with agents like glutathione (B108866) (GSH) or semicarbazide (B1199961) can be employed. nih.gov Characterizing the resulting adducts provides direct evidence of the metabolic activation pathway.

Non-Enzymatic Stability : Research has shown that 5-alkylfuran moieties can undergo acid-catalyzed hydrolysis to form a stable 2,5-dioxopentanyl (DOP) group. nih.gov The potential for this transformation to occur under physiological acidic conditions (e.g., in certain cellular compartments) warrants investigation as a non-enzymatic degradation or activation pathway. This reaction could be exploited for proximity-induced ligation in chemical biology applications. nih.gov

Synergistic Application of Experimental and Computational Approaches

The integration of computational chemistry with experimental synthesis and analysis offers a powerful paradigm for accelerating the understanding of this compound. This synergy allows for a research cycle where prediction informs experimentation, and experimental results refine predictive models.

Future research can leverage this synergy in the following ways:

| Research Area | Experimental Approach (Wet Lab) | Computational Approach (In Silico) |

|---|---|---|

| Synthesis Optimization | Screening of catalysts and reaction conditions (temperature, solvent). mdpi.com | DFT calculations to model reaction pathways, transition states, and catalyst-substrate interactions to predict optimal conditions. researchgate.net |

| Property Characterization | Spectroscopic analysis (NMR, IR), X-ray crystallography, and thermal analysis (DSC/TGA). | Molecular dynamics simulations to predict conformational preferences and NBO/AIM analysis to map intermolecular forces. nih.gov |

| Metabolism Prediction | In vitro metabolism studies with liver microsomes and hepatocytes to identify metabolites. nih.gov | Molecular docking with cytochrome P450 models to predict sites of metabolism; QSAR modeling for toxicity prediction. |

| Bioactivity Screening | High-throughput screening against panels of biological targets (enzymes, receptors). | Virtual screening and molecular docking against libraries of protein structures to identify potential biological targets and predict binding modes. researchgate.net |

This integrated approach ensures that experimental efforts are targeted and hypothesis-driven, maximizing the efficiency of the research process.

Identification of Novel Research Questions and Interdisciplinary Collaborations

The unique structure of this compound, combining a renewable furan core with a functional amine group, positions it at the crossroads of several scientific disciplines. The exploration of this molecule can lead to novel research questions and foster essential interdisciplinary collaborations.

Potential avenues for future investigation include:

Pharmaceutical Sciences : Given that the furan nucleus is a scaffold in numerous bioactive compounds with a wide range of therapeutic effects, a primary research question is whether this compound or its derivatives possess any pharmacological activity. utripoli.edu.lynih.gov This would necessitate collaboration between synthetic chemists, pharmacologists, and biochemists to synthesize, screen, and evaluate the mechanism of action of new compounds.

Materials Science : The presence of a primary amine and an aromatic furan ring makes this compound a candidate monomer for the synthesis of novel bio-based polymers, such as polyamides or polyimides. mdpi.com Research in this area would involve collaboration with polymer chemists and materials scientists to synthesize and characterize new materials, evaluating their thermal, mechanical, and chemical properties.

Chemical Biology : The potential for the 5-methylfuran group to be converted into a reactive dione (B5365651) handle nih.gov opens up questions about its use as a bio-orthogonal chemical probe for studying biological processes or for developing targeted drug delivery systems. This would require collaboration with chemical biologists and cell biologists.

Agrochemicals : Furan derivatives have also found applications in agriculture. ijsrst.com Investigating the potential herbicidal, fungicidal, or insecticidal properties of this compound could be a fruitful area of research, requiring partnerships with agricultural scientists.

By pursuing these interdisciplinary research avenues, the scientific community can fully unlock the potential of this compound, transforming it from a mere molecular structure into a valuable tool for science and technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.